3,4-dimethyl-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)benzamide
Übersicht
Beschreibung
3,4-dimethyl-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)benzamide, also known as DPN, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPN is a selective agonist of the estrogen receptor beta (ERβ), which has been shown to play a key role in a variety of physiological processes, including bone density regulation, cardiovascular health, and immune function. In
Wirkmechanismus
3,4-dimethyl-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)benzamide is a selective agonist of the estrogen receptor beta, which means that it binds to and activates this receptor in a specific manner. The estrogen receptor beta is a nuclear receptor that regulates gene expression in response to estrogen signaling. When this compound binds to the estrogen receptor beta, it induces a conformational change in the receptor that allows it to interact with coactivator proteins and activate gene transcription. This process leads to the downstream effects that have been observed in this compound research.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects that are related to its role as an estrogen receptor beta agonist. Some of the key effects include increased bone density, reduced inflammation, improved endothelial function, and regulation of immune function. These effects have been observed in animal models and in vitro studies, and have led to the investigation of this compound as a potential therapeutic agent in a variety of disease states.
Vorteile Und Einschränkungen Für Laborexperimente
One of the key advantages of 3,4-dimethyl-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)benzamide as a research tool is its selectivity for the estrogen receptor beta. This allows researchers to investigate the specific effects of estrogen receptor beta activation without the confounding effects of other estrogen receptors. Additionally, this compound has been extensively studied and optimized, which means that it is readily available and relatively inexpensive. However, one of the limitations of this compound research is that it is primarily conducted in animal models and in vitro studies, which may not accurately reflect the effects of this compound in humans. Additionally, the use of this compound in humans is still largely experimental, and more research is needed to fully understand its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for 3,4-dimethyl-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)benzamide research that are currently being explored. One area of focus is the development of more selective and potent estrogen receptor beta agonists that can be used in human clinical trials. Additionally, there is ongoing research into the potential applications of this compound in the treatment of osteoporosis, cardiovascular disease, and autoimmune diseases. Finally, there is interest in investigating the potential role of estrogen receptor beta in cancer biology, and this compound may be a useful tool in these studies. Overall, this compound research is an exciting and rapidly evolving field that has the potential to improve our understanding of a variety of physiological processes and lead to the development of novel therapeutic agents.
Wissenschaftliche Forschungsanwendungen
3,4-dimethyl-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)benzamide has been used extensively in scientific research to study the role of estrogen receptor beta in various physiological processes. Some of the key areas of research include bone density regulation, cardiovascular health, and immune function. This compound has been shown to have a protective effect on bone density in animal models, which has led to its investigation as a potential treatment for osteoporosis. Additionally, studies have shown that this compound can have a positive effect on cardiovascular health by reducing inflammation and improving endothelial function. Finally, this compound has been shown to play a role in regulating immune function, which has led to its investigation as a potential treatment for autoimmune diseases.
Eigenschaften
IUPAC Name |
3,4-dimethyl-N-[4-(2-phenylethylsulfamoyl)phenyl]benzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3S/c1-17-8-9-20(16-18(17)2)23(26)25-21-10-12-22(13-11-21)29(27,28)24-15-14-19-6-4-3-5-7-19/h3-13,16,24H,14-15H2,1-2H3,(H,25,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWJREFRLNQVCRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NCCC3=CC=CC=C3)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.